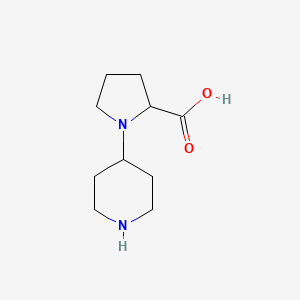

1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.26 . It is used for research purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid”, involves various intra- and intermolecular reactions . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid” consists of a piperidine ring attached to a pyrrolidine ring with a carboxylic acid group .Chemical Reactions Analysis

Piperidine derivatives, including “1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid”, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Physical And Chemical Properties Analysis

“1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid” has a predicted boiling point of 346.9° C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.54 .Aplicaciones Científicas De Investigación

- Enzyme Inhibition IDO1 Inhibitors: Research has explored the use of piperidine-2-carboxylic acid in developing inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO1). IDO1 plays a crucial role in immune regulation and has implications in cancer immunotherapy.

- Piperidine-2-carboxylic acid derivatives have shown efficacy in reducing blood glucose levels. These compounds may find applications in preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes , diabetes associated with obesity , and other related conditions .

- Naturally occurring piperidine-based compounds, such as piperine , exhibit powerful antioxidant action by inhibiting free radicals. Piperine, found in plants of the Piperaceae family, has demonstrated activity against cancer, inflammation, hypertension, and asthma .

- While the exact mechanism remains unclear, piperidine-2-carboxylic acid derivatives have been investigated for their potential anti-Alzheimer effects. These compounds may contribute to neuroprotection and cognitive function .

- Piperidine derivatives, including piperine, evodiamine, matrine, berberine, and tetrandine, have shown antiproliferative and antimetastatic effects against various cancers. These compounds hold promise for cancer therapy both in vitro and in vivo .

Antidiabetic Potential

Antioxidant Properties

Neuroprotective Effects

Anticancer Activity

Cardiovascular and Hypertension Research

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Piperidine derivatives, including “1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This work can guide medicinal chemists to the best approach in the design of new piperidine compounds with different biological profiles .

Propiedades

IUPAC Name |

1-piperidin-4-ylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGKVFFVSKMJQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCNCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2947403.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2947405.png)

![2-[3-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2947406.png)

![3-oxo-N-(4-sulfamoylphenethyl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2947408.png)

![1H-1,2,4-Triazole, 5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-(1-methylethyl)-](/img/structure/B2947414.png)

![3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B2947420.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2947425.png)